![molecular formula C11H13F2N3O B2656957 N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]prop-2-enamide CAS No. 2411258-23-4](/img/structure/B2656957.png)
N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]prop-2-enamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups in space. The cyclobutyl ring likely provides a rigid, three-dimensional structure to the molecule. The pyrazol group could be involved in hydrogen bonding or other interactions due to the presence of nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The double bond in the prop-2-enamide group could potentially be involved in reactions. Additionally, the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could affect its polarity and solubility. The rigid cyclobutyl ring could influence its conformation and stability .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with biological targets in the body. The pyrazol group is found in various pharmaceuticals, suggesting that it could play a role in the compound’s biological activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3,3-difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N3O/c1-2-9(17)15-10(6-11(12,13)7-10)8-16-5-3-4-14-16/h2-5H,1,6-8H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSUMPAGLNXXRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CC(C1)(F)F)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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